2-Fluoro-5-iodobenzoyl chloride

Catalog No.
S1497067
CAS No.
186584-73-6
M.F
C7H3ClFIO
M. Wt
284.45 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Fluoro-5-iodobenzoyl chloride

CAS Number

186584-73-6

Product Name

2-Fluoro-5-iodobenzoyl chloride

IUPAC Name

2-fluoro-5-iodobenzoyl chloride

Molecular Formula

C7H3ClFIO

Molecular Weight

284.45 g/mol

InChI

InChI=1S/C7H3ClFIO/c8-7(11)5-3-4(10)1-2-6(5)9/h1-3H

InChI Key

CEMYZMDITJKYDA-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F

Synonyms

2-FLUORO-5-IODOBENZOYL CHLORIDE

Canonical SMILES

C1=CC(=C(C=C1I)C(=O)Cl)F

Organic Synthesis:

  • Acylating Agent: Due to the presence of the acyl chloride group (COCl), 2-F-5-IBzCl can act as an acylating agent, introducing the 2-fluoro-5-iodobenzoyl group (2-F-5-IBz) onto various nucleophiles in organic synthesis. This allows for the creation of new molecules with desired functionalities. For example, a study describes its use in the synthesis of halogenated biaryl derivatives with potential biological activity [].

Medicinal Chemistry:

  • Exploratory Lead Generation: The unique combination of fluorine and iodine substituents in 2-F-5-IBzCl makes it an interesting building block for exploring the development of new bioactive molecules. The presence of these halogens can potentially influence the physicochemical and biological properties of the resulting compounds. However, limited research is currently available on the specific applications of 2-F-5-IBzCl in this field.

Material Science:

  • Potential Precursor for Functional Materials: The combined electronic and steric effects of the fluorine and iodine substituents in 2-F-5-IBzCl suggest potential applications in the development of novel functional materials. For instance, the molecule could be used as a precursor for the synthesis of polymers or other materials with specific properties, although further research is needed to explore this possibility.

2-Fluoro-5-iodobenzoyl chloride is an organic compound with the molecular formula C₇H₃ClFIO and a molecular weight of 284.45 g/mol. It is a crystalline solid, typically appearing as a white substance, with a melting point ranging from 30 to 34 °C and a predicted boiling point of approximately 269.1 °C . This compound is classified as an acid chloride, which indicates that it contains a carbonyl group (C=O) directly bonded to a chlorine atom. It is sensitive to moisture and light, requiring storage under inert gases such as nitrogen or argon at low temperatures (2–8 °C) .

As a reactive intermediate, 2-Fluoro-5-iodobenzoyl chloride likely doesn't have a specific mechanism of action in biological systems. Its primary function would be as a chemical reagent for further transformations.

  • Corrosivity: Acyl chlorides are known to be corrosive and can react with skin and tissues, causing irritation and burns.
  • Toxicity: Fluorine and iodine can be toxic in high concentrations. The specific toxicity profile of 2-Fluoro-5-iodobenzoyl chloride would require further investigation [, ].
Typical of acid chlorides, including:

  • Nucleophilic Substitution: Reacts with nucleophiles such as amines or alcohols to form corresponding amides or esters.
  • Coupling Reactions: Utilized in microwave-assisted boron trichloride-mediated coupling reactions to synthesize more complex organic molecules .
  • Halogen Exchange: Can undergo halogen exchange processes, allowing for the introduction of different halogens into organic frameworks .

Several methods can be employed for the synthesis of 2-fluoro-5-iodobenzoyl chloride:

  • Direct Halogenation: The compound can be synthesized through direct halogenation of benzoyl chloride using fluorine and iodine sources.
  • Microwave-Assisted Reactions: Utilizing microwave irradiation in the presence of boron trichloride facilitates efficient coupling reactions to produce this compound from simpler precursors .
  • Substitution Reactions: Employing nucleophilic substitution methods on suitable benzoyl derivatives can yield 2-fluoro-5-iodobenzoyl chloride.

2-Fluoro-5-iodobenzoyl chloride is primarily used in:

  • Organic Synthesis: Acts as an important intermediate for synthesizing various pharmaceuticals and agrochemicals.
  • Research: Utilized in academic and industrial research for developing new chemical entities and studying reaction mechanisms involving acid chlorides .

Interaction studies involving 2-fluoro-5-iodobenzoyl chloride focus on its reactivity with nucleophiles and other reagents in synthetic chemistry. These studies help elucidate its potential role in forming biologically active compounds and understanding its behavior in various chemical environments .

Several compounds share structural similarities with 2-fluoro-5-iodobenzoyl chloride. Below is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Fluoro-5-nitrobenzoyl chlorideC₇H₃ClFNO₂Contains a nitro group instead of iodine
4-Fluorobenzoyl chlorideC₇H₄ClFLacks iodine; fluorine at para position
3-Iodobenzoyl chlorideC₇H₅ClIContains iodine but no fluorine

Uniqueness of 2-Fluoro-5-Iodobenzoyl Chloride

The unique combination of both fluorine and iodine atoms in the benzene ring distinguishes 2-fluoro-5-iodobenzoyl chloride from other similar compounds. This combination can impart distinct electronic properties, affecting reactivity and biological activity, making it valuable for specific applications in medicinal chemistry .

Nucleophilic Aromatic Substitution Strategies for Halogen Positioning

Nucleophilic aromatic substitution (SNAr) reactions play a crucial role in the strategic positioning of halogens on aromatic rings, critical for synthesizing compounds like 2-Fluoro-5-iodobenzoyl chloride. The classical SNAr mechanism proceeds through two distinct steps: addition followed by elimination.

The presence of fluorine at the ortho position in 2-Fluoro-5-iodobenzoyl chloride makes it particularly reactive toward nucleophilic displacement. While traditional SNAr reactions typically require electron-deficient aromatic rings to stabilize the Meisenheimer intermediate, recent advancements have expanded this methodology to include electron-rich substrates through catalytic approaches.

A groundbreaking development in this field is the catalytic concerted SNAr reaction facilitated by organic superbases such as t-Bu-P4, which allows for efficient fluoride displacement regardless of the electronic nature of the aromatic ring. This methodology operates through dual activation of both the aryl fluoride and the nucleophile:

Ar-F + Nu⁻ + t-Bu-P4 → [Transition State] → Ar-Nu + F⁻ + t-Bu-P4

This catalytic system is particularly valuable for introducing various functional groups at positions occupied by fluorine atoms, enabling late-stage functionalization of complex molecules. The reaction proceeds via a concerted mechanism rather than through a discrete Meisenheimer intermediate, as confirmed by Hammett analysis showing a positive reaction constant (ρ = 2.9).

Recent innovations include electrophotocatalytic SNAr reactions using DDQ as a catalyst, allowing unactivated aryl fluorides to undergo substitution at room temperature without requiring strong bases. This represents a significant advancement for performing selective transformations on molecules containing sensitive functional groups.

Palladium-Catalyzed Cross-Coupling Reactions in Derivative Synthesis

The iodine substituent at the 5-position of 2-Fluoro-5-iodobenzoyl chloride provides an excellent handle for palladium-catalyzed cross-coupling reactions, particularly Suzuki-Miyaura and Sonogashira couplings.

The Suzuki-Miyaura reaction involves coupling aryl halides with organoboron compounds in the presence of a palladium catalyst. For 2-Fluoro-5-iodobenzoyl chloride, this presents an opportunity to introduce various aryl or vinyl groups at the 5-position while maintaining both the fluorine atom and acyl chloride functionality.

Interestingly, recent studies have revealed a nuanced relationship between reaction temperature and the efficiency of Suzuki couplings with aryl iodides. While aryl iodides are generally considered more reactive than their bromide counterparts in cross-coupling reactions, they show unexpectedly poor reactivity at lower temperatures (~50°C) when using Pd/PPh₃ catalyst systems. This phenomenon is attributed to the poor turnover of the key intermediate trans-[Pd(PPh₃)₂(Ar)(I)] in the presence of triphenylphosphine.

The mechanism of the Suzuki-Miyaura coupling with 2-Fluoro-5-iodobenzoyl chloride proceeds through the following steps:

  • Oxidative addition of the C-I bond to the Pd(0) catalyst
  • Transmetalation with an organoboron species
  • Reductive elimination to form the new C-C bond

The transmetalation step is typically rate-limiting and can proceed through two distinct pathways:

PathwayRouteRelative Rate
Path AVia boronate with oxidative addition adductSlower
Path BVia hydroxo-Pd species with boronic acidFaster

For Sonogashira coupling, 2-Fluoro-5-iodobenzoyl chloride can be efficiently coupled with terminal alkynes using palladium(0) catalysts in combination with copper(I) co-catalysts. This reaction provides access to arylalkynes and conjugated enynes, valuable intermediates in the synthesis of pharmaceuticals and advanced materials.

R-C≡CH + I-C₆H₃(F)-COCl → R-C≡C-C₆H₃(F)-COCl + HI

The reaction typically employs catalysts such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ along with CuI and an amine base, allowing coupling to proceed efficiently at room temperature. Advanced catalyst systems with specialized ligands, such as dipyrimidyl-palladium complexes, enable coupling with exceptionally low catalyst loadings (as low as 0.02 mol%).

Nitro Group Reduction Pathways for Amino Intermediate Generation

Although 2-Fluoro-5-iodobenzoyl chloride itself does not contain a nitro group, the reduction of nitro groups is often a key step in synthesizing suitable precursors for this compound and its derivatives. Selective reduction methodologies are critical when working with multi-functionalized aryl systems to avoid undesired side reactions involving the acyl chloride or halogen substituents.

Recent advances in metal-free reduction systems provide highly chemoselective methods that can preserve sensitive functional groups. A noteworthy example is the use of tetrahydroxydiboron [B₂(OH)₄] as a reductant with 4,4'-bipyridine as an organocatalyst, which can reduce nitroarenes to anilines within minutes at room temperature while preserving halogen substituents.

Traditional methods for nitro group reduction include:

MethodConditionsSelectivityPreservation of Halogens
Catalytic hydrogenationH₂, Pd/C or Raney NiModeratePoor
Fe/HClAcidic conditionsGoodGood
Na₂S or H₂S/baseMild, basic conditionsExcellentExcellent
SnCl₂Lewis acidic conditionsVery goodVery good
B₂(OH)₄/4,4'-bipyridineRoom temperature, 5 minExcellentExcellent

For synthetic routes involving 2-fluoro-5-iodobenzoyl chloride, the Na₂S or SnCl₂ methods are particularly valuable as they preserve both halogen substituents and the acyl chloride functionality.

Alternative reduction pathways can lead to different nitrogen-containing derivatives:

  • Reduction to hydroxylamines using Raney nickel with hydrazine at 0-10°C
  • Reduction to hydrazine compounds using excess zinc metal
  • Reduction to azo compounds using lithium aluminum hydride or zinc with sodium hydroxide

These selective reduction methods are crucial for preparing aminobenzoyl chloride derivatives that can be converted to 2-fluoro-5-iodobenzoyl chloride through diazotization and iodination sequences.

Fluorination Techniques Using Potassium Fluoride in Nonpolar Media

Introducing the fluorine atom at the 2-position is a critical step in synthesizing 2-Fluoro-5-iodobenzoyl chloride. Potassium fluoride (KF) represents an ideal fluorination reagent due to its safety, ease of handling, and low cost, despite challenges related to its poor solubility in organic solvents.

Recent innovations in hydrogen bonding phase-transfer catalysis have dramatically improved the utility of KF in fluorination reactions. Specifically, chiral bis-urea catalysts can effectively transport KF into solution as a tricoordinated urea-fluoride complex, enabling highly enantioselective fluorinations.

The mechanism involves:

  • Formation of a chiral tricoordinated bis-urea/fluoride complex
  • Ion-pairing with the substrate
  • Selective C-F bond formation

This methodology is particularly valuable because:

  • It operates in an open vessel without requiring dry solvents
  • No pretreatment of KF is necessary
  • The catalyst is recyclable and effective at low loadings (0.5 mol%)
  • Scale-up to multi-gram quantities is feasible

For the synthesis of 2-fluoro-5-iodobenzoyl chloride derivatives, this approach offers significant advantages over traditional methods using hazardous fluorinating agents like HF or DAST (diethylaminosulfur trifluoride).

Recent studies have also demonstrated that catalytic SNAr hydroxylation and alkoxylation of aryl fluorides can be achieved with electron-rich and neutral substrates that would normally be inert under classical SNAr conditions. This bidirectional approach—both introducing and displacing fluorine—provides flexible synthetic pathways for accessing compounds like 2-fluoro-5-iodobenzoyl chloride and its derivatives.

Dichloromethane-Mediated Halogen Exchange Mechanisms

Lithium-halogen exchange reactions represent another crucial methodology for installing halogen substituents at specific positions on aromatic rings. While these reactions traditionally require ethereal solvents, recent innovations have demonstrated the efficacy of dichloromethane (DCM) as a non-ethereal solvent for certain lithium-halogen exchange processes.

The use of DCM as a solvent for lithium-halogen exchange constitutes a novel contribution to organolithium chemistry, offering advantages such as:

  • Reduced risk of peroxide formation compared to ethereal solvents
  • Greater temperature control due to DCM's lower boiling point
  • Simplified workup procedures
  • Compatibility with certain sensitive functional groups

For synthesizing 2-fluoro-5-iodobenzoyl chloride, a potential approach involves sequential lithiation of suitable precursors (such as 2-fluorobenzoyl chloride) followed by iodination. The key is maintaining the integrity of the acyl chloride functionality during these transformations, which typically requires careful temperature control and reaction timing.

Lithium-halogen exchange reactions proceed through the following mechanism:

R-X + R'-Li ⟶ R-Li + R'-X

Where the equilibrium strongly favors formation of the more stable organolithium reagent. For halogenated aromatics like those involved in 2-fluoro-5-iodobenzoyl chloride synthesis, the exchange rate follows the order I > Br > Cl >> F, making selective manipulation of these halogens possible.

XLogP3

3.3

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Wikipedia

2-Fluoro-5-iodobenzoyl chloride

Dates

Modify: 2023-08-15

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